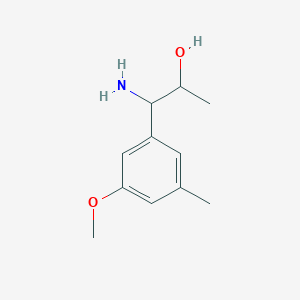
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is an organic compound that features a thiophene ring, a butanoic acid moiety, and a methoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene-2-carboxylic acid and ®-3-aminobutanoic acid.
Formation of Intermediate: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Coupling Reaction: The acid chloride is then reacted with ®-3-aminobutanoic acid in the presence of a base such as triethylamine (TEA) to form the amide intermediate.
Methoxycarbonylation: The final step involves the methoxycarbonylation of the amide intermediate using methyl chloroformate (CH3OCOCl) to yield ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Thiophene sulfoxide or sulfone derivatives
Reduction: Corresponding alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The methoxycarbonyl group can participate in hydrogen bonding and other interactions with the target molecule, while the thiophene ring can provide additional binding affinity through π-π interactions.
相似化合物的比较
Similar Compounds
®-3-Amino-4-(thiophen-2-YL)butanoic acid: Lacks the methoxycarbonyl group, which may result in different binding properties and reactivity.
®-3-((Methoxycarbonyl)amino)-4-(phenyl)butanoic acid: Contains a phenyl ring instead of a thiophene ring, which can affect its electronic properties and interactions with biological targets.
Uniqueness
®-3-((Methoxycarbonyl)amino)-4-(thiophen-2-YL)butanoic acid is unique due to the presence of both the methoxycarbonyl group and the thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H13NO4S |
|---|---|
分子量 |
243.28 g/mol |
IUPAC 名称 |
(3R)-3-(methoxycarbonylamino)-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-7(6-9(12)13)5-8-3-2-4-16-8/h2-4,7H,5-6H2,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI 键 |
FNOAXPCFCJONNK-ZETCQYMHSA-N |
手性 SMILES |
COC(=O)N[C@@H](CC1=CC=CS1)CC(=O)O |
规范 SMILES |
COC(=O)NC(CC1=CC=CS1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




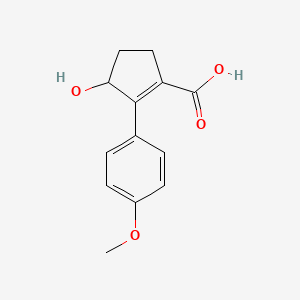
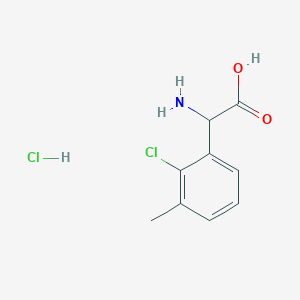
![1,3,6-Trimethyl-1,5-dihydro-4H-pyrazolo[3,4-D]pyrimidin-4-one](/img/structure/B15236009.png)

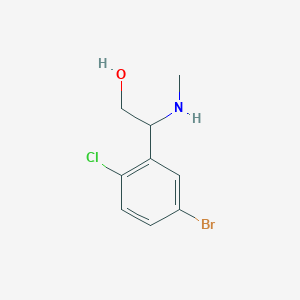
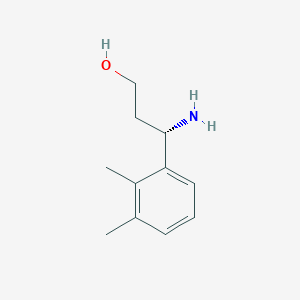
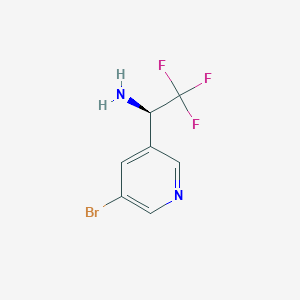

![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B15236064.png)


